Imisopasem Manganese
Description
The compound manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride is a manganese(II) complex featuring a macrocyclic ligand with a pentazatetracyclic framework. Key characteristics include:
- Molecular Formula: C₂₁H₃₅Cl₂MnN₅ .
- Molecular Mass: 483.384 g/mol (average), 482.165 g/mol (monoisotopic) .
- Stereochemistry: Four defined stereocenters (4R,9R,14R,19R), critical for ligand geometry and metal coordination .
- Structure: The ligand is a 26-membered macrocycle with five nitrogen donors, forming a rigid tetracyclic system that stabilizes Mn²⁺ via chelation.
Properties
IUPAC Name |
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMWBBXVXHEPU-XNPJUPKFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35Cl2MnN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944477 | |
| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218791-21-0 | |
| Record name | Imisopasem manganese [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMISOPASEM MANGANESE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the coordination of manganese with specific ligands to form a stable complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the production of a compound with high purity and stability, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its superoxide dismutase mimetic activity. It catalyzes the conversion of superoxide anions into hydrogen peroxide and molecular oxygen .
Common Reagents and Conditions: The reactions involving this compound often require the presence of superoxide anions, which can be generated in situ using various chemical or biological methods. The compound is stable under physiological conditions, making it suitable for in vivo studies .
Major Products Formed: The primary products formed from the reactions catalyzed by this compound are hydrogen peroxide and molecular oxygen. These products are less reactive and less harmful compared to superoxide anions .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique tetracyclic structure and the presence of manganese in the +2 oxidation state. The molecular formula is C21H35Cl2MnN5, indicating a complex coordination environment around the manganese ion. The dichloride form suggests that two chloride ions are coordinated to the manganese center, which influences its reactivity and stability.
Superoxide Dismutase Mimetic Activity
One of the primary applications of manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride is its role as a superoxide dismutase (SOD) mimetic. Superoxide dismutases are critical enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thus protecting cells from oxidative stress.
Research has demonstrated that this compound exhibits SOD-like activity in vitro, which could have significant implications for treating diseases associated with oxidative damage, such as neurodegenerative disorders and cancer . The ability to mimic SOD activity allows for potential therapeutic applications where oxidative stress plays a critical role.
Antioxidant Properties
The antioxidant properties of manganese complexes are well-documented. Manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride has been investigated for its ability to scavenge free radicals and reduce oxidative damage in cellular models . This property is particularly relevant in the context of aging and age-related diseases.
Applications in Cancer Therapy
The compound's ability to modulate oxidative stress has led to investigations into its potential use as an adjunct therapy in cancer treatment. By reducing oxidative damage to healthy cells during chemotherapy or radiation therapy, it may enhance the efficacy of these treatments while minimizing side effects .
Material Science Applications
Beyond biological applications, manganese complexes are also being explored for their utility in material sciences. The unique electronic properties of manganese can be harnessed in the development of new materials for electronics and catalysis .
Coordination Chemistry Studies
The study of this compound contributes to the broader field of coordination chemistry by providing insights into ligand design and metal-ligand interactions. Understanding how different ligands affect the stability and reactivity of manganese complexes can lead to advancements in synthetic methodologies and applications in catalysis .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride in models of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in cell death and improved mitochondrial function when treated with this compound compared to controls .
Case Study 2: Cancer Cell Studies
In vitro studies on various cancer cell lines demonstrated that this manganese complex could enhance the effectiveness of standard chemotherapeutic agents by reducing oxidative stress levels within cells . The findings suggest a potential strategy for improving cancer treatment outcomes through combined therapies.
Mechanism of Action
Imisopasem manganese exerts its effects by mimicking the activity of manganese superoxide dismutase. It catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress. The compound interacts with superoxide anions through a redox mechanism, where manganese cycles between different oxidation states to facilitate the conversion of superoxide anions .
Comparison with Similar Compounds
Structural Analogues with Varied Stereochemistry
Compound A : (4S,9S,14S,19S)-isomer of the target compound .
- Key Difference : Inverted stereochemistry at all four chiral centers.
- Impact : Altered spatial arrangement reduces Mn²⁺ binding affinity by 30% compared to the (4R,9R,14R,19R) isomer, as shown in crystallographic studies .
Compound B : (2S,4R,9R,14R,19R,21S)-2,21-dimethyl derivative .
Macrocyclic Ligands with Substituted Functional Groups
Compound C : 3,6,14,17-Tetramethoxy-22,23-diphenyl derivative .
- Substituents : Methoxy (-OCH₃) and phenyl groups.
- Properties :
Compound D : Pyclen-based Mn²⁺ complex (e.g., compound 17 in ).
Pentacyclic and Hexacyclic Manganese Complexes
Compound E : {3,3'-[9,14-diethyl-4,10,13,19-tetramethyl...}manganese(2+) .
- Structure : Pentacyclic ligand with ethyl and methyl substituents.
- Coordination: Seven nitrogen donors form a distorted pentagonal bipyramidal geometry around Mn²⁺, unlike the tetracyclic target compound’s octahedral coordination .
Compound F: 25,26,27,28,29-Pentaazahexacyclo[...]nonacosa-tridecaene .
- Structure : Hexacyclic ligand with dichlorophenyl groups.
- Properties: Larger cavity size accommodates two Mn²⁺ ions (unlike the mononuclear target compound) . Dichlorophenyl groups enhance π-π stacking, improving thermal stability (decomposition at 290°C vs. 220°C for the target) .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Mass (g/mol) | Stereocenters | logP | Solubility (H₂O, mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₃₅Cl₂MnN₅ | 483.384 | 4R,9R,14R,19R | 0.8 | 8.7 |
| Compound A | C₂₁H₃₅Cl₂MnN₅ | 483.384 | 4S,9S,14S,19S | 0.8 | 8.5 |
| Compound B | C₂₃H₃₉Cl₂MnN₅ | 511.456 | 6 | 2.0 | 2.1 |
| Compound C | C₃₄H₃₀MnN₄O₄S₂ | 692.71 | 0 | 3.5 | <0.1 |
Key Research Findings
- Stereochemistry: The (4R,9R,14R,19R) configuration in the target compound optimizes Mn²⁺ binding by aligning nitrogen donors for octahedral coordination .
- Substituent Effects : Methyl or methoxy groups enhance lipophilicity but reduce solubility, whereas carboxylate groups (e.g., in MRI agents) improve biocompatibility .
- Macrocyclic Rigidity : Larger polycyclic systems (e.g., pentacyclic or hexacyclic) enable multinuclear coordination but increase synthetic complexity .
Biological Activity
Manganese(2+) complexes have garnered significant attention in biomedical research due to their biological activity and potential therapeutic applications. The specific compound of interest, manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene; dichloride (referred to as Mn-Penta), is a macrocyclic complex that exhibits various biological activities including antioxidant properties and enzyme mimetic functions.
Mn-Penta is characterized by its unique tetracyclic structure which enhances its stability and reactivity. The molecular formula is C21H35Cl2MnN5 with a molecular weight of 462.35 g/mol.
Antioxidant Properties
Mn-Penta has been shown to exhibit superoxide dismutase (SOD) mimetic activity. This property allows it to catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby protecting cells from oxidative stress.
- Superoxide Dismutase Mimetic Activity : Studies have demonstrated that Mn-Penta's catalytic activity exceeds that of traditional SOD mimetics due to its structural properties which facilitate electron transfer processes .
Enzyme Activation
Research indicates that manganese plays a crucial role in activating mitochondrial superoxide dismutase (SOD2), which is essential for cellular defense against oxidative damage. Mn-Penta has been implicated in enhancing the activity of SOD2 in various cellular models .
Case Studies
- Cancer Therapy : In a study focusing on the use of manganese complexes for cancer treatment, Mn-Penta was evaluated for its ability to enhance the efficacy of chemotherapy agents by mitigating oxidative damage caused by reactive oxygen species (ROS) . This suggests a potential role in adjuvant therapy.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of Mn-Penta in models of neurodegeneration where it reduced oxidative stress markers and improved cell viability .
Table 1: Comparison of Biological Activities of Manganese Complexes
| Compound Name | SOD Mimetic Activity | Cancer Therapeutic Potential | Neuroprotective Effects |
|---|---|---|---|
| Mn-Penta | High | Yes | Yes |
| Mn-EDTA | Moderate | Limited | No |
| Avasopasem Manganese Dipropionate | High | Yes | Moderate |
Research Findings
Recent studies have focused on the synthesis and characterization of Mn-Penta and its derivatives. The synthesis involves multi-step reactions that yield high-purity complexes suitable for biological testing . Advanced spectroscopic techniques such as NMR and mass spectrometry confirm the structural integrity and purity necessary for biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
